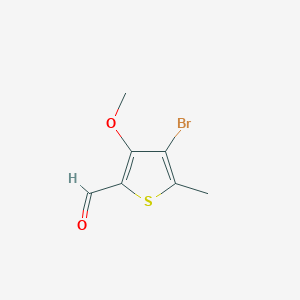![molecular formula C12H12N2O3 B2354464 4-[(2-Cyanophenyl)carbamoyl]butanoic acid CAS No. 197310-78-4](/img/structure/B2354464.png)
4-[(2-Cyanophenyl)carbamoyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Cyanophenyl)carbamoyl]butanoic acid, also known as 4-Cyanobutanoic acid (4-CBA), is a carboxylic acid that is derived from cyanide and butanoic acid. It is an important intermediate in the synthesis of a variety of compounds and is used in a variety of applications in the pharmaceutical, food, and environmental industries. It is also a key intermediate in the synthesis of several drugs and other compounds. 4-CBA is a colorless, water-soluble solid that is stable under normal storage conditions.
Scientific Research Applications
Synthesis of Indolizidines : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) was used to prepare pivotal intermediates in novel syntheses of indolizidines. These compounds have alkyl substituents at various positions, demonstrating the versatility of 4-PSBA in organic synthesis (Kiddle, Green, & Thompson, 1995).
Inhibition of γ‐Aminobutyric Acid Uptake : 4‐(4′‐Azidobenzoimidylamino)butanoic acid (ABBA), a compound structurally similar to 4-[(2-Cyanophenyl)carbamoyl]butanoic acid, was found to be a potent inhibitor of rat brain synaptosomal [3H]γ‐aminobutyric acid uptake. This highlights potential applications in neurochemical research (Tunnicliff & Ngo, 1982).
Chromatography of N-carbamoyl-amino Acids : The N-carbamoyl derivatives (hydantoic acids) of various α-amino and α-imino acids, which include structures akin to this compound, have been studied for their behavior in chromatographic processes (Phillips, 1954).
Biotransformation by Mycobacterium : A Mycobacterium strain was shown to degrade synthetic naphthenic acids, which include derivatives like this compound, indicating potential environmental applications in the bioremediation of contaminated sites (Johnson et al., 2012).
Synthesis of Thymidylate Syntheses Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, a compound closely related to this compound, is a key intermediate in synthesizing new inhibitors of thymidylate syntheses, suggesting its significance in medicinal chemistry (Yuan Guo-qing, 2013).
Spectroscopic Investigation and Molecular Docking : The compound 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), structurally related to this compound, has been studied for its spectroscopic properties and molecular docking, providing insights into molecular interactions and potential applications in material sciences (Vanasundari et al., 2017).
Properties
IUPAC Name |
5-(2-cyanoanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-8-9-4-1-2-5-10(9)14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXDWGSQRJCPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)



![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)


![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)
